1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core substituted with two thienylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Thienylsulfonyl Groups: The benzimidazole core is then reacted with thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding a simpler benzimidazole derivative.
Substitution: The thienylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The thienylsulfonyl groups can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The benzimidazole core may also play a role in binding to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazole
- 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
- 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-pyrimidin-2-one
Uniqueness
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both the benzimidazole core and the thienylsulfonyl groups This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
1,3-bis(thiophen-2-ylsulfonyl)benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S4/c18-15-16(25(19,20)13-7-3-9-23-13)11-5-1-2-6-12(11)17(15)26(21,22)14-8-4-10-24-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSCXFDKMUFCCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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